Mycinolide V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77717-05-6 |
|---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(3Z,5S,6S,7S,9R,11Z,13Z,15S,16R)-16-ethyl-6,15-dihydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C21H32O6/c1-5-18-21(26,13-22)11-7-6-8-17(23)15(3)12-16(4)20(25)14(2)9-10-19(24)27-18/h6-11,14-16,18,20,22,25-26H,5,12-13H2,1-4H3/b8-6-,10-9-,11-7-/t14-,15+,16-,18+,20+,21-/m0/s1 |
InChI Key |
GMBJPKQJNVRIQM-SFJONRDKSA-N |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O |
Isomeric SMILES |
CC[C@@H]1[C@](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)(CO)O |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O |
Synonyms |
mycinamicin V aglycone mycinolide V |
Origin of Product |
United States |
Isolation and Methodological Approaches to Structural Elucidation of Mycinolide V
Historical Accounts of Mycinolide V Isolation from Natural Sources
This compound is a 16-membered macrolide aglycone, a core component of the mycinamicin family of antibiotics. Its initial isolation and the elucidation of its structure, along with that of its close relative Mycinolide IV, were first reported in 1981. researchgate.netsemanticscholar.orgnih.gov These compounds were discovered and isolated from the fermentation broth of the soil bacterium Micromonospora griseorubida (strain A11725). researchgate.netasm.org The mycinamicins, including the aglycones Mycinolide IV and V, are part of a larger family of macrolide antibiotics produced by this microorganism, which exhibits strong activity against Gram-positive bacteria. asm.org The isolation from M. griseorubida marked the entry of this compound into the scientific literature as a target for structural and, later, synthetic studies.
Advanced Spectroscopic and Analytical Techniques for Macrolactone Aglycone Structure Determination
The determination of the intricate structure of a macrolactone aglycone like this compound relies on the synergistic application of several high-resolution spectroscopic techniques. Each method provides unique and complementary pieces of information that, when combined, allow for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides data on the carbon framework, the chemical environment of protons and carbons, their connectivity, and the relative stereochemistry of chiral centers.
One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, are fundamental to structure elucidation.
The ¹H NMR spectrum provides information about the chemical environment of each proton. The chemical shift (δ) indicates the type of proton (e.g., olefinic, attached to an oxygen-bearing carbon, or part of a methyl group), while the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to establish connectivity. sigmaaldrich.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. mdpi.com Characteristic chemical shift regions allow for the identification of carbonyl carbons (from the lactone and ketone), sp²-hybridized carbons of the double bonds, and sp³-hybridized carbons of the macrolide ring. sigmaaldrich.commdpi.com
The following table illustrates the expected chemical shift ranges for the types of carbons and protons found in this compound.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Hydroxyl (-OH) | Variable, broad | Lactone Carbonyl (C=O) | 170-185 |
| Olefinic (-C=C-H) | 5.0 - 7.5 | Ketone Carbonyl (C=O) | 190-220 |
| Carbinol (-CH-O) | 3.5 - 4.5 | Olefinic Carbon (-C=C-) | 100-150 |
| Alkyl (-CH-, -CH₂-) | 1.0 - 2.5 | Carbinol Carbon (-C-O) | 50-90 |
| Methyl (-CH₃) | 0.8 - 1.5 | Alkyl Carbon (-CH₃, -CH₂, -CH-) | 10-50 |
This table provides generalized chemical shift ranges. Specific values for this compound were established through detailed spectral analysis as reported in the primary literature. researchgate.netnih.gov
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complex molecular puzzle of a macrolide.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is used to trace out proton-proton connectivity pathways, allowing for the assembly of molecular fragments. mdpi.comrsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra. mdpi.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the fragments identified by COSY and for placing quaternary carbons and functional groups that lack attached protons. mdpi.comrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is indispensable for determining the relative stereochemistry of the molecule, such as the cis or trans geometry of double bonds and the orientation of substituents on the ring.
Mass spectrometry (MS) is a key analytical technique that provides the molecular weight of a compound with high accuracy and offers clues to its structure through the analysis of fragmentation patterns. nih.gov For this compound, analysis by liquid chromatography-mass spectrometry (LC-MS) has shown a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 712.35. sdu.edu.cn This observation is consistent with the molecular formula C₃₇H₅₇NO₁₃, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental formula with very high precision. researchgate.net Analysis of the fragmentation patterns can also help to identify the loss of specific side chains or functional groups, further corroborating the proposed structure.
| Analytical Technique | Observed Ion | m/z Value | Inferred Information |
| Mass Spectrometry (LC-MS) | [M+H]⁺ | 712.35 | Molecular Weight Confirmation |
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |
| C-H (sp³, sp²) | Stretching | 3100 - 2850 |
| Lactone Carbonyl (C=O) | Stretching | ~1735 |
| Ketone Carbonyl (C=O) | Stretching | ~1715 |
| Alkene (C=C) | Stretching | 1680 - 1620 |
| C-O | Stretching | 1200 - 1000 |
This table provides generalized absorption frequencies. The presence of these bands in the IR spectrum of this compound would have served as crucial evidence for the identification of its functional groups during its initial structure elucidation. researchgate.netnih.gov
Total Synthesis of Mycinolide V: Strategies and Methodologies
Pioneering Total Syntheses of Mycinolide V
The first total synthesis of this compound was a landmark achievement reported by Reinhard W. Hoffmann and Klaus Ditrich in 1986. researchsolutions.comcapes.gov.br This seminal work provided the first chemical route to the aglycone of a mycinamycin-series macrolide antibiotic. researchsolutions.comdoi.org Their successful synthesis confirmed the structure of this compound and established a foundational strategy for constructing this class of complex polyketide natural products. dntb.gov.uacapes.gov.br The Hoffmann synthesis was significant for its logical and convergent approach, which involved the preparation and coupling of complex, highly functionalized fragments to assemble the macrocyclic core. capes.gov.brresearchgate.net
Retrosynthetic Analysis and Key Strategic Disconnections for this compound
The primary disconnection is at the ester linkage of the macrolactone and a key carbon-carbon bond, revealing a linear seco-acid precursor. This precursor is further disconnected into two main building blocks of roughly similar complexity. The Hoffmann synthesis dissected the molecule into a C-1/C-10 building block and a C-11/C-17 segment. dntb.gov.uacapes.gov.brresearchgate.net This strategic fragmentation allows for the parallel synthesis of the two key components, which are then coupled in a late-stage step before macrolactonization to form the final 16-membered ring.
Key Strategic Disconnections in this compound Synthesis
| Disconnection Point | Resulting Fragments | Description |
|---|
Asymmetric Synthetic Approaches and Chiral Pool Utilization in this compound Synthesis
Controlling the numerous stereocenters of this compound is a central challenge of its synthesis. Asymmetric synthesis strategies are therefore critical. The pioneering synthesis by Hoffmann and Ditrich adeptly combined substrate control with the use of starting materials from the "chiral pool"—readily available, inexpensive enantiopure compounds provided by nature. wikipedia.orgnih.gov
A key example of chiral pool utilization in the first total synthesis was the preparation of the C-11/C-17 segment. researchgate.net This fragment was synthesized starting from D-ribonolactone, a derivative of the natural sugar D-ribose. researchgate.netnih.gov By using a starting material that already possessed the correct stereochemistry at certain positions, the number of asymmetric transformations required was reduced, and the chirality was efficiently transferred to the final product. Other stereocenters were established using stereoselective reactions, including the use of chiral boronates to control the formation of new stereogenic centers during carbon-carbon bond formation.
Segmental Construction of this compound Precursors
The construction of the key fragments is a critical phase of the total synthesis, where the stereochemistry of the final molecule is meticulously set.
The synthesis of the major fragments for this compound was a multi-step process. The Hoffmann synthesis began with the construction of a C-3/C-9 segment, which was subsequently elaborated to form the complete C-1/C-10 building block. dntb.gov.uacapes.gov.br This approach allowed for the gradual and controlled introduction of functional groups and stereocenters.
Concurrently, the C-11/C-17 segment was prepared independently. researchgate.net As mentioned, the synthesis of this fragment began with D-ribonolactone, showcasing an efficient use of a chiral pool starting material to install the required stereochemistry. researchgate.net The successful synthesis of these highly functionalized and enantiomerically pure segments was paramount before they could be combined. jst.go.jpmarquette.edu
Key Building Blocks in this compound Synthesis
| Fragment | Starting Material Example | Key Features |
|---|---|---|
| C-1/C-10 Segment | (Initially a C-3/C-9 segment) | Contains multiple stereocenters and functional groups necessary for coupling and final cyclization. |
The assembly of the carbon skeleton of this compound and its precursors relies heavily on stereocontrolled carbon-carbon bond-forming reactions. beilstein-journals.orgrsc.org These reactions are essential for connecting the smaller building blocks and for elongating carbon chains while precisely controlling the three-dimensional arrangement of atoms. In the context of polyketide synthesis, reactions that create hydroxyl- and methyl-bearing stereocenters are particularly important. The Hoffmann synthesis employed allylboration reactions using chiral boronates to achieve high levels of stereocontrol in the formation of homoallylic alcohols, which are key structural motifs within the this compound framework.
The aldol (B89426) reaction is one of the most powerful tools for forming carbon-carbon bonds while creating two new stereocenters. harvard.edunih.gov In modern macrolide synthesis, the asymmetric vinylogous Mukaiyama aldol reaction has become a prominent strategy. researchgate.netnih.govresearchgate.net For instance, in a unified approach to synthesise Mycinolide IV and Aldgamycin N, a key building block was effectively formed using an asymmetric vinylogous Mukaiyama aldol reaction on a large scale. researchgate.netnih.govd-nb.info This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, typically promoted by a Lewis acid, and allows for high levels of stereocontrol. youtube.comrsc.org While this specific variant has proven invaluable in the synthesis of related macrolides like Mycinolide IV, the pioneering total synthesis of this compound by Hoffmann and Ditrich utilized other stereoselective C-C bond-forming methods, such as diastereoselective allylborations, to construct its stereochemically rich framework. rsc.orgacademictree.org
Stereocontrolled Carbon-Carbon Bond Forming Reactions
Chiral Boronate-Mediated Chain Elongation
A key challenge in the synthesis of polyketide natural products like this compound is the controlled construction of the carbon chain with precise stereochemistry. Chiral boronate-mediated chain elongation, particularly the Matteson homologation, has proven to be a powerful tool for this purpose. rsc.orgmdpi.com This methodology allows for the iterative, stereoselective addition of one-carbon units to a growing chain.
In the context of this compound synthesis, this strategy was employed to build key fragments with the correct stereochemical configuration. The Matteson homologation involves the reaction of a chiral boronic ester with a dichloromethyl anion, followed by a nucleophilic displacement of the chloride. The stereochemical outcome is dictated by the chiral auxiliary on the boron atom, enabling the synthesis of carbon chains with multiple, well-defined stereocenters. mdpi.com This method provides a reliable and highly stereoselective route to substituted and functionalized carbon chains, which are essential building blocks for the complex architecture of this compound. rsc.org The process relies on the 1,2-migration of a substituent on a tetrahedral boronate complex, which proceeds with high stereocontrol. mdpi.comacs.org
Macrolactonization Methodologies for the 16-Membered this compound Ring System
Commonly employed macrolactonization techniques involve the activation of the seco-acid precursor to facilitate intramolecular esterification. Notable methods include:
Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then cyclized in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). acs.org
Corey-Nicolaou Macrolactonization: This protocol involves the formation of a pyridyl thioester, which is activated by a metal salt, such as silver or mercury, to promote cyclization. acs.org
Mukaiyama's Salt Method: This technique employs a 1-methyl-2-chloropyridinium iodide salt to activate the carboxylic acid, forming a highly reactive acyloxypyridinium species that undergoes macrolactonization. acs.org
In a unified approach to the mycinolide family, researchers have also explored transesterification under essentially neutral conditions as a viable method for forging complex macrolactone rings, offering an alternative to traditional acid- or base-mediated cyclizations. researchgate.netd-nb.info The choice of method depends on the specific functionalities present in the seco-acid, with the goal of maximizing the yield of the desired 16-membered lactone while minimizing side reactions such as dimerization or oligomerization.
Advanced Functionalization and Stereochemical Control in Late-Stage this compound Synthesis
Recent synthetic efforts towards the mycinolide family of macrolides have showcased powerful late-stage functionalization techniques that allow for the efficient and stereoselective introduction of key structural motifs. These advanced methodologies are highly relevant to the synthesis of this compound and its analogues.
Ruthenium catalysis has emerged as a valuable tool in modern organic synthesis. In the context of mycinolide synthesis, a notable application is the ruthenium-catalyzed redox isomerization of a 1,3-enyne-5-ol into a 1,3-diene-5-one derivative. researchgate.netd-nb.info This transformation allows for the strategic conversion of a readily accessible precursor into a more complex and functionalized intermediate, highlighting the power of catalysis in streamlining synthetic routes to complex molecules like this compound. nih.gov
The formation of the acyloin motif, a common feature in macrolide antibiotics, can be achieved through a two-step sequence involving a ruthenium-catalyzed trans-hydrostannation followed by a Chan-Lam-type coupling. researchgate.netnih.govd-nb.info The trans-hydrostannation of a tertiary propargylic alcohol proceeds with high regioselectivity, delivering the tributyltin moiety to the carbon atom proximal to the hydroxyl group. researchgate.netacs.org The resulting alkenylstannane can then be subjected to a Chan-Lam-type coupling, which is a copper-mediated C-O bond formation reaction, to yield the desired acyloin. nih.govresearchgate.netorganic-chemistry.org Modifications to the standard Chan-Lam protocol, such as the use of Cu(tfa)₂ instead of Cu(OAc)₂, have been shown to be beneficial in preventing side reactions. nih.gov
Ruthenium-Catalyzed Transformations in Complex this compound Intermediates
Comparative Evaluation of Synthetic Routes: Efficiency and Stereoselectivity
The total synthesis of this compound has been approached from different strategic standpoints, allowing for a comparative evaluation of their efficiency and stereoselectivity.
The initial synthesis by Hoffmann and coworkers established a convergent route, where the molecule was assembled from a C-1/C-10 and a C-11/C-17 building block. dntb.gov.uacapes.gov.br This approach relied heavily on substrate-controlled reactions and the use of chiral auxiliaries, such as in the Matteson homologation, to establish the numerous stereocenters. rsc.org
More recent strategies, such as the unified approach developed by Fürstner and coworkers for the mycinolide family, emphasize the use of catalysis to achieve efficiency and stereocontrol. researchgate.netd-nb.infonih.govorganicchemistry.eu This approach utilizes catalytic asymmetric reactions, like the vinylogous Mukaiyama aldol reaction, to set key stereocenters and employs late-stage catalytic functionalizations to introduce complex structural motifs. researchgate.netd-nb.info A comparison of these approaches highlights a shift from stoichiometric chiral reagents to catalytic asymmetric methods in the synthesis of complex natural products. While both strategies have successfully led to the synthesis of mycinolide macrolides, the catalysis-based routes often offer advantages in terms of step economy and the potential for diversification to generate analogues. nih.govrsc.org
Biosynthesis of Mycinolide V Within the Mycinamicin Pathway
Biological Origin: Mycinolide V from Micromonospora griseorubida and Related Strains
This compound is a naturally occurring aglycone, a component of the mycinamicin family of antibiotics produced by the rare actinomycete Micromonospora griseorubida. researchgate.netsdu.edu.cn This bacterium, along with engineered mutant strains, serves as the primary biological source for the study and isolation of mycinamicin intermediates, including this compound and its glycosylated form, Mycinamicin V. researchgate.netresearchgate.net The wild-type M. griseorubida A11725 strain produces mycinamicins I and II as major products, with Mycinamicin V (the direct precursor containing the this compound core) accumulating at very low levels. researchgate.netoup.com The entire biosynthetic gene cluster for mycinamicin has been identified and sequenced in M. griseorubida, providing a genetic blueprint for the production of these compounds. oup.com
Polyketide Biosynthesis of the this compound Macrolactone Core
The foundation of this compound is its 16-membered macrolactone ring, a structure assembled by a Type I polyketide synthase (PKS). oup.comnih.gov Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as PKSs. pnas.org In the mycinamicin pathway, the PKS system is encoded by the mycA locus, which comprises five large proteins that form a seven-module assembly line. oup.com
Each module is responsible for one cycle of chain elongation, incorporating specific acyl-CoA precursors (like methylmalonyl-CoA or malonyl-CoA) to build the growing polyketide chain. nih.govpnas.org The domains within each module—such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—determine the reduction state at each position. pnas.org For the mycinolide core, specific modules contain the necessary DH and KR domains to create the characteristic double bonds found at positions C2-C3, C10-C11, and C12-C13 of the initial macrolactone. oup.com The process concludes with the release and cyclization of the linear polyketide chain to form the macrolactone core, which then enters post-PKS modification stages. nih.gov
Post-Polyketide Synthase (PKS) Tailoring Enzymes in Mycinamicin Biosynthesis
Following the creation of the initial macrolactone, a series of tailoring enzymes modify the structure to produce the various mycinamicin analogues. sdu.edu.cnnih.gov These modifications, including oxidation, glycosylation, and methylation, are crucial for the biological activity of the final antibiotic. nih.govnih.gov The enzymes responsible are encoded within the same mycinamicin biosynthetic gene cluster. oup.comasm.org Among the most critical tailoring enzymes are the cytochrome P450 monooxygenases, which introduce oxidative functionalities. sdu.edu.cnnih.gov
Two key cytochrome P450 (P450) enzymes, MycCI and MycG, are central to the oxidative tailoring in the mycinamicin pathway. sdu.edu.cnasm.orgresearchgate.net These heme-containing proteins are responsible for introducing hydroxyl and epoxide groups at specific positions on the macrolactone ring. sdu.edu.cnnih.gov In vitro and in vivo studies have confirmed their distinct and essential roles in the pathway. researchgate.netasm.org MycCI initiates the post-PKS oxidative modifications, while MycG performs the final, diversifying steps. sdu.edu.cnasm.org
Table 1: Functional Summary of Key P450 Enzymes in Mycinamicin Biosynthesis
| Enzyme | Class | Gene | Function | Substrate(s) | Product(s) |
| MycCI | Cytochrome P450 | mycCI | C21 methyl hydroxylase | Mycinamicin VIII | Mycinamicin III |
| MycG | Cytochrome P450 | mycG | Multifunctional oxidase (C14 hydroxylation & C12-C13 epoxidation) | Mycinamicin IV, Mycinamicin V | Mycinamicin V, Mycinamicin I, Mycinamicin II |
The hydroxylation events are regio- and stereo-specific, catalyzed by distinct P450 enzymes.
C21 Methyl Hydroxylation by MycCI : The first oxidative step after the initial glycosylation is the hydroxylation of the C21 methyl group. The enzyme MycCI has been characterized as the C21 methyl hydroxylase that acts on Mycinamicin VIII (the earliest macrolide intermediate in the post-PKS pathway) to convert it into Mycinamicin III. sdu.edu.cnasm.orgresearchgate.net The optimal activity of MycCI depends on its native redox partner, a ferredoxin encoded by the adjacent mycCII gene. sdu.edu.cnnih.gov
C14 Hydroxylation by MycG : this compound is defined by a hydroxyl group at the C14 position. ontosight.ai This crucial modification is catalyzed by the enzyme MycG. researchgate.netoup.com MycG acts on Mycinamicin IV, performing an allylic hydroxylation at C14 to produce Mycinamicin V. oup.comresearchgate.net This reaction is a key branching point in the pathway. oup.com
In addition to hydroxylation, MycG also catalyzes an epoxidation reaction. This enzyme is responsible for the formation of an epoxide across the C12-C13 double bond of the macrolactone ring. researchgate.netasm.org MycG can introduce this epoxide onto two different substrates:
It can epoxidize Mycinamicin IV directly to form Mycinamicin I. oup.comasm.org
It can epoxidize Mycinamicin V (the C14-hydroxylated intermediate) to form Mycinamicin II, the final major product of the pathway. oup.comasm.org
This dual functionality highlights the significant role of MycG in creating structural diversity within the mycinamicin family.
MycG is a remarkable example of a multifunctional biosynthetic P450 enzyme, capable of catalyzing two distinct types of oxidation reactions: hydroxylation and epoxidation. oup.comnih.govasm.org It is solely responsible for generating multiple mycinamicin products, including Mycinamicin V, Mycinamicin I, and Mycinamicin II, from the precursor Mycinamicin IV. sdu.edu.cnoup.com
The sequence of these reactions is critical. MycG first hydroxylates Mycinamicin IV at C14 to yield Mycinamicin V. Subsequently, it catalyzes the epoxidation of Mycinamicin V at the C12-C13 position to produce the terminal product, Mycinamicin II. oup.com While MycG can also directly epoxidize Mycinamicin IV to Mycinamicin I, this latter compound is not a substrate for subsequent C14 hydroxylation by MycG, making it a terminal product of a separate branch. asm.orgresearchgate.net This catalytic versatility and substrate recognition pattern make MycG the primary driver of chemical diversification in the late stages of mycinamicin biosynthesis. sdu.edu.cnnih.gov
Epoxidation Reactions on the Macrolactone Ring (e.g., C12-C13 Epoxidation)
Enzymatic Glycosylation Steps Leading to Mycinamicins (Contextual to this compound as Aglycone)
The biosynthesis of mycinamicins from the initial aglycone, protomycinolide IV, involves sequential glycosylation steps. The first sugar moiety to be attached is desosamine (B1220255), followed by mycinose (B1239270). sdu.edu.cnresearchgate.net this compound is formed after the initial glycosylation events and subsequent tailoring reactions.
The enzyme MycG, a multifunctional cytochrome P450 monooxygenase, plays a crucial role in the later stages of mycinamicin biosynthesis. oup.comresearchgate.net It catalyzes the hydroxylation of Mycinamicin IV at the C-14 position to produce Mycinamicin V. oup.com Subsequently, MycG can further catalyze the epoxidation of Mycinamicin V at the C-12/C-13 position to yield Mycinamicin II. oup.com Therefore, this compound serves as the aglycone substrate for the final epoxidation step in the main biosynthetic pathway leading to Mycinamicin II. sdu.edu.cnnih.gov
In vitro studies have demonstrated that MycG can utilize Mycinamicin V as a substrate for this epoxidation reaction. nih.gov The presence of the desosamine sugar at the C-5 position of the macrolactone ring is important for substrate recognition by the glycosyltransferases and subsequent tailoring enzymes. sdu.edu.cn
| Enzyme | Substrate (Aglycone Context) | Product | Function |
| MycG | Mycinamicin IV | Mycinamicin V | C-14 Hydroxylation |
| MycG | Mycinamicin V | Mycinamicin II | C-12/C-13 Epoxidation |
Genomic Organization of the Mycinamicin Biosynthetic Gene Cluster
The genes responsible for mycinamicin biosynthesis are organized in a contiguous cluster spanning approximately 62 kb of DNA in Micromonospora griseorubida. nih.govoup.com This cluster contains 22 open reading frames (ORFs) that encode all the necessary enzymes for the synthesis of the polyketide backbone, the deoxysugar moieties (desosamine and mycinose), and the subsequent tailoring reactions, as well as genes for self-resistance. nih.govoup.com
Upstream of the PKS genes are several genes encoding tailoring enzymes, including the crucial cytochrome P450 enzymes. nih.govoup.com The gene mycG, which encodes the enzyme responsible for the conversion of Mycinamicin IV to this compound and subsequently to Mycinamicin II, is located in this upstream region. oup.comasm.org Another P450 gene, mycCI, is also found here and is involved in an earlier hydroxylation step at the C-21 position of an earlier intermediate, Mycinamicin VIII. sdu.edu.cnasm.org The gene cluster also contains genes for O-methyltransferases (mycE and mycF) and a ferredoxin (mycCII), which is essential for the optimal activity of MycCI. sdu.edu.cnresearchgate.netoup.com
Table of Key Genes in the Mycinamicin Biosynthetic Gene Cluster Relevant to this compound:
| Gene | Encoded Protein | Function |
| mycAI-mycAV | Polyketide Synthases | Assembly of the 16-membered macrolactone core |
| mydA-G, mycB | Desosamine biosynthetic enzymes | Synthesis of TDP-D-desosamine |
| mydH | Mycinose biosynthetic enzyme | Synthesis of TDP-D-mycinose |
| mycCI | Cytochrome P450 | C-21 hydroxylation of Mycinamicin VIII |
| mycG | Cytochrome P450 | C-14 hydroxylation of Mycinamicin IV to Mycinamicin V; C-12/C-13 epoxidation of Mycinamicin V to Mycinamicin II |
| mycE, mycF | O-methyltransferases | Methylation of the mycinose sugar |
| mycCII | Ferredoxin | Electron transfer partner for MycCI |
Experimental Methodologies for Biosynthetic Pathway Elucidation: Mutagenesis and Bioconversion Studies
The elucidation of the mycinamicin biosynthetic pathway, including the precise role of this compound, has been heavily reliant on genetic and biochemical experiments. researchgate.net Techniques such as gene disruption (mutagenesis) and bioconversion (feeding of intermediates to mutant strains) have been instrumental. researchgate.netnih.gov
Partial characterization of the pathway was initially achieved through the analysis of blocked mutants of M. griseorubida that were unable to produce the final mycinamicin products. sdu.edu.cnnih.gov These mutants accumulated specific biosynthetic intermediates, which could then be isolated and structurally characterized.
For instance, disruption of the mycG gene resulted in a mutant strain that could not produce Mycinamicin II. asm.orgresearchgate.net When this mutant was fed with Mycinamicin IV, it was unable to convert it to Mycinamicin V or Mycinamicin II, confirming the role of MycG in these final oxidative steps. researchgate.net Conversely, feeding Mycinamicin V to this mycG-disrupted mutant did not result in the production of Mycinamicin II, further solidifying that MycG is responsible for the epoxidation of this compound. researchgate.net
In vitro enzymatic assays using purified enzymes have also been crucial. sdu.edu.cnnih.gov These studies have allowed for the direct demonstration of the catalytic function of individual enzymes. For example, in vitro reactions with purified MycG, its substrate Mycinamicin IV, and necessary cofactors confirmed its ability to produce Mycinamicin V. nih.gov Subsequent experiments showed that this purified MycG could also convert Mycinamicin V into Mycinamicin II. nih.gov These in vitro reconstitutions provide definitive evidence for the specific enzymatic steps in the pathway.
More recent studies have also employed heterologous expression of mycinamicin biosynthetic genes in other host organisms, like E. coli, to study enzyme function in a more controlled environment. researchgate.net
Structure Biosynthesis Relationships and Analog Development Pertaining to Mycinolide V
The Role of Mycinolide V as a Key Biosynthetic Intermediate and Aglycone Precursor
This compound is fundamentally recognized as the aglycone of the macrolide antibiotic Mycinamicin V. capes.gov.brdoi.org In the intricate biosynthetic pathway of mycinamicins produced by Micromonospora griseorubida, this compound holds a pivotal position as a key intermediate. sdu.edu.cnnih.govresearchgate.net The assembly of the mycinamicin family of antibiotics is a multi-step process involving polyketide synthases (PKS) and a series of post-PKS tailoring enzymes, primarily from the cytochrome P450 superfamily. sdu.edu.cnnih.govasm.org
The biosynthesis begins with the formation of the macrolactone core, leading to early precursors like Protomycinolide IV. nih.gov Following several modifications, including glycosylation, the intermediate Mycinamicin IV is formed. This compound emerges at a critical juncture in the pathway through the specific enzymatic action on Mycinamicin IV. The cytochrome P450 enzyme MycG catalyzes the allylic hydroxylation of Mycinamicin IV at the C-14 position to yield this compound. asm.orgnih.govresearchgate.net
This compound is not the final product in the major biosynthetic route but rather serves as a substrate for further enzymatic transformation. It is the direct precursor to Mycinamicin II, a major bioactive component of the mycinamicin complex. researchgate.netresearchgate.netuniprot.org The same enzyme, MycG, that is responsible for the formation of this compound also catalyzes the subsequent epoxidation of the C-12/C-13 double bond on this compound to produce Mycinamicin II. sdu.edu.cnuniprot.org This sequential action highlights the efficiency and complexity of the biosynthetic machinery. The accumulation of this compound is generally low in wild-type strains because it is efficiently converted to Mycinamicin II. researchgate.net The central role of this compound as both a product of one enzymatic step and a substrate for the next underscores its importance as a key biosynthetic intermediate and aglycone precursor in the generation of structural diversity within the mycinamicin family. sdu.edu.cnnih.gov
Table 1: Position of this compound in the Mycinamicin Biosynthetic Pathway
| Precursor | Enzyme | Transformation | Product (Intermediate) | Subsequent Product |
|---|---|---|---|---|
| Mycinamicin IV | MycG (P450) | C-14 Hydroxylation | This compound | Mycinamicin II |
| This compound | MycG (P450) | C-12/C-13 Epoxidation | Mycinamicin II | Terminal Metabolite |
Structural Features of this compound Governing Enzymatic Transformations
The enzymatic transformations centered on this compound are governed by precise structural features of the macrolide, which ensure substrate recognition and catalytic specificity by the cytochrome P450 enzyme MycG. nih.govnih.gov MycG is a remarkably versatile biocatalyst, performing two distinct oxidative reactions: hydroxylation and epoxidation. sdu.edu.cnasm.orgresearchgate.net
The key structural determinants for these transformations include:
Sugar Moieties : The presence and nature of the deoxysugar groups attached to the macrolactone are critical for substrate binding and efficient catalysis. The mycinamicin pathway involves the attachment of two sugars, desosamine (B1220255) and mycinose (B1239270). nih.gov In vitro studies have demonstrated that effective conversion by MycG requires the presence of both sugars, particularly the fully O-methylated mycinose attached at the C-21 position. nih.govasm.orgnih.gov This suggests the sugar residues play a crucial role in anchoring the substrate correctly in the enzyme's active site.
Substrate Binding Orientation : Computational and structural studies suggest that substrates bind to MycG in a "mycinose-in, desosamine-out" conformation. nih.gov In this orientation, the mycinose sugar is situated in a deep hydrophobic pocket within the enzyme, composed of residues such as L83, L94, and L227. nih.gov This specific binding mode is crucial for orienting the C-14 and C-12/C-13 positions of the macrolactone ring toward the heme cofactor for oxidation. The hydroxylation of Mycinamicin IV to form this compound is the initial step, and density functional theory computations have shown that this hydroxylation event electronically primes the molecule for the subsequent epoxidation that converts this compound to Mycinamicin II. nih.gov
The enzyme's inability to hydroxylate Mycinamicin I (the epoxidized version of Mycinamicin IV) suggests that once the epoxide is formed, the substrate is no longer correctly positioned for the hydroxylation reaction, highlighting the strict regio- and stereochemical control exerted by the enzyme's active site architecture. researchgate.netresearchgate.net
Table 2: Key Structural Features and Their Role in Enzymatic Processing
| Structural Feature | Location on Macrolide | Governing Role in Transformation | Enzyme Involved |
|---|---|---|---|
| 16-Membered Macrolactone Ring | Core Scaffold | Provides the foundational structure for enzyme recognition and catalysis. | MycG |
| C-14 Allylic Methyl Group | Macrolactone Ring | Site of hydroxylation to form this compound from Mycinamicin IV. | MycG |
| C-12/C-13 Double Bond | Macrolactone Ring | Site of epoxidation to form Mycinamicin II from this compound. | MycG |
| Mycinose Sugar | C-21 Hydroxyl | Essential for efficient substrate binding and catalysis; anchors in a hydrophobic pocket. nih.gov | MycG |
| Desosamine Sugar | C-5 Hydroxyl | Contributes to the required "mycinose-in, desosamine-out" binding mode. sdu.edu.cnnih.gov | MycG |
Chemoenzymatic Synthesis of this compound Analogs for Biosynthetic Studies (Focus on Chemical Diversity)
Chemoenzymatic synthesis has emerged as a powerful strategy to generate novel macrolide analogs by combining the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. chemrxiv.orguq.edu.aunih.gov This approach is particularly valuable for creating chemical diversity to probe biosynthetic pathways and generate compounds with new biological activities. While total chemical synthesis of complex molecules like this compound is possible, it is often a lengthy and challenging process. capes.gov.brresearchgate.netresearchgate.net Chemoenzymatic methods offer a more streamlined route to diversification.
For this compound and related mycinamicins, this strategy typically involves two main approaches:
Precursor-Directed Biosynthesis : This method involves the chemical synthesis of modified precursors, or "unnatural" substrates, which are then fed to engineered bacterial strains. rsc.org For instance, a mutant strain of M. griseorubida blocked in the early stages of the PKS pathway could be used. researchgate.net Such a strain, unable to produce its own macrolactone core, could accept a synthetically derived analog of a pathway intermediate (e.g., an analog of Protomycinolide IV). The downstream tailoring enzymes of the host strain, including the glycosyltransferases and the versatile P450s like MycG, could then process this unnatural precursor to generate a novel macrolide analog.
In Vitro Biotransformation : This approach utilizes isolated enzymes to perform specific chemical reactions on synthetic substrates. The P450 enzymes from the mycinamicin pathway, such as MycCI and MycG, are excellent candidates for this strategy. Research has shown that MycCI exhibits a broader substrate scope than its homologs, capable of hydroxylating various 16-membered macrolactones, irrespective of their glycosylation state. nih.gov This flexibility can be exploited to generate a library of hydroxylated macrolides. Similarly, purified MycG could be used to perform sequential hydroxylation and epoxidation on synthetic this compound analogs that feature modifications at positions not critical for enzyme recognition, thereby expanding chemical diversity. sdu.edu.cnchemrxiv.org
The goal of these chemoenzymatic approaches is to create a diverse collection of this compound analogs with variations in the macrolactone backbone, substitution patterns, or attached sugar moieties. These analogs are invaluable tools for studying the substrate specificity of the biosynthetic enzymes and understanding how structural changes affect subsequent enzymatic steps and, ultimately, biological activity. nih.govnih.gov
Design and Synthesis of this compound-Based Probes for Enzymatic Mechanism Investigations
The detailed investigation of enzyme mechanisms often requires specialized molecular tools, or probes, designed to report on specific aspects of the catalytic cycle or substrate binding. thno.org this compound, as a key substrate for the multifunctional P450 enzyme MycG, serves as an excellent scaffold for the design and synthesis of such probes. These probes can be engineered to investigate substrate recognition, binding dynamics, and the catalytic mechanism of hydroxylation and epoxidation.
Strategies for the design of this compound-based probes include:
Mechanism-Based Inactivators : These are substrate analogs that are processed by the enzyme to generate a reactive species that covalently modifies and inactivates the enzyme. Synthesizing a this compound analog with a latent reactive group near the C-12/C-13 or C-14 positions could help identify active site residues involved in catalysis.
Spectroscopic Probes : Analogs can be synthesized incorporating environmentally sensitive fluorophores or spin labels. For example, a fluorescent group could be attached to a part of the this compound scaffold that is distal to the active site, allowing researchers to monitor binding events and conformational changes in real-time through techniques like Förster resonance energy transfer (FRET). thno.org
Non-reactive Substrate Analogs : The synthesis of this compound analogs where the sites of oxidation are blocked (e.g., by replacing hydrogen with fluorine at C-14) can produce non-turnover inhibitors. These molecules can bind to the enzyme's active site, allowing for their co-crystallization with the enzyme to provide high-resolution structural snapshots of the enzyme-substrate complex without the complication of product formation. nih.gov
Isotopically Labeled Probes : Synthesizing this compound with heavy isotopes (e.g., ¹³C, ¹⁸O, ²H) at specific positions is crucial for detailed mechanistic studies using mass spectrometry and NMR spectroscopy. These probes can be used to trace the fate of specific atoms during the enzymatic reaction, providing definitive evidence for proposed catalytic mechanisms.
These synthetic probes, when used in conjunction with biochemical assays, X-ray crystallography, and computational modeling, provide a powerful toolkit for dissecting the complex mechanisms of P450 enzymes like MycG and understanding the fundamental principles of macrolide biosynthesis. nih.govrsc.orgbeilstein-journals.org
Concluding Remarks and Future Research Perspectives on Mycinolide V
Emerging Trends in the Total Synthesis of Complex Macrolactone Scaffolds
The total synthesis of complex macrolactones like Mycinolide V is a formidable challenge that drives innovation in synthetic organic chemistry. The first total synthesis of this compound was a significant achievement, involving the condensation of a C-1/C-10 building block with a C-11/C-17 segment. dntb.gov.uacapes.gov.br Future efforts in this area are likely to be shaped by several emerging trends:
Convergent and Modular Strategies: The development of highly convergent synthetic routes is a continuing trend. researchgate.net This approach, where complex fragments of the molecule are synthesized independently and then coupled, significantly improves efficiency and allows for the rapid generation of analogues. researchgate.net For instance, a modular approach has been envisioned for the synthesis of related macrolides, which could be adapted for this compound. d-nb.info
Catalytic and Stereoselective Reactions: Advances in catalysis are constantly providing new tools for the stereocontrolled synthesis of complex molecules. Ruthenium-catalyzed alkene-alkyne coupling reactions, for example, offer a rapid and asymmetric route to key polyketide motifs found in macrolides. researchgate.net The development of new reagents and catalysts for macrolactonization, the critical ring-closing step, remains a high priority. acs.orgnih.gov
One-Pot and Cascade Reactions: The use of one-pot reactions and catalytic cascades to construct complex polycyclic and macrocyclic scaffolds is gaining traction. frontiersin.org These methods increase synthetic efficiency by minimizing intermediate purification steps. Gold-catalyzed cascade cyclizations and iridium-catalyzed photoinduced radical cascades are powerful examples of this trend. frontiersin.org
Chemo-enzymatic Synthesis: The integration of enzymatic transformations into synthetic routes offers unparalleled regio- and stereoselectivity. beilstein-journals.org Thioesterase domains from polyketide synthase (PKS) gene clusters, for instance, can be used for efficient macrolactonization. beilstein-journals.org This hybrid approach can provide access to complex scaffolds that are difficult to obtain through purely chemical means. beilstein-journals.org
Advanced Omics and Bioinformatics Approaches for Biosynthetic Pathway Discovery
Understanding the biosynthesis of this compound is crucial for its future production and modification. The mycinamicin biosynthetic gene cluster has been identified in Micromonospora griseorubida. nih.govoup.com Advanced omics and bioinformatics technologies are set to revolutionize the discovery and characterization of such pathways:
Genomics and Metagenomics: Whole-genome sequencing and metagenomics allow for the identification of biosynthetic gene clusters (BGCs) in both known and uncultured microorganisms. nih.gov Bioinformatic tools like antiSMASH can predict BGCs and their potential products, opening up a vast reservoir of untapped chemical diversity. bio-conferences.org
Transcriptomics and Proteomics: Transcriptomic analysis can reveal the expression patterns of genes within a BGC under different conditions, providing clues about their function and regulation. nih.gov Proteomics can identify the enzymes produced, confirming the functional expression of the gene cluster.
Integrative Omics: The real power lies in the integration of multiple omics datasets. nih.gov By combining genomic, transcriptomic, and metabolomic data, researchers can establish strong correlations between genes, enzymes, and the production of specific metabolites. nih.govfrontiersin.org This multi-omics approach is becoming increasingly vital for elucidating complex biosynthetic pathways. nih.gov For example, combining gene expression data with metabolite profiles can link specific genes to the production of this compound and its intermediates. nih.gov
Potential for Semi-Synthesis and Engineered Biosynthesis of this compound Derivatives
The development of new antibiotics is critical in the face of rising antimicrobial resistance. Semi-synthesis and engineered biosynthesis offer powerful strategies for creating novel this compound derivatives with improved properties.
Semi-Synthesis: This approach involves chemically modifying the natural product scaffold. The complex structure of this compound provides multiple sites for functionalization, allowing for the creation of a library of derivatives. This strategy has been successfully applied to other macrolides to generate new drug candidates. acs.org
Engineered Biosynthesis: This technique involves genetically modifying the biosynthetic pathway to produce novel compounds. oup.com Key strategies include:
Gene Inactivation and Complementation: Inactivating genes in the mycinamicin pathway can lead to the accumulation of intermediates, which can be isolated and tested for activity or used as starting points for semi-synthesis. oup.com Complementation studies can confirm gene function. sdu.edu.cn
Combinatorial Biosynthesis: Swapping domains or modules between different PKS systems can generate hybrid macrolides with novel structures. oup.com The mycinamicin PKS is a promising system for such engineering due to its unique features. oup.com
Precursor-Directed Biosynthesis: Feeding synthetic precursors to a mutant strain blocked in the early stages of the biosynthetic pathway can lead to the production of new derivatives.
Computational Chemistry Applications in this compound Reactivity and Biosynthesis
Computational chemistry has become an indispensable tool in modern drug discovery and the study of complex molecules. scispace.comlongdom.org It offers valuable insights into the structure, reactivity, and biological interactions of this compound.
Conformational Analysis and Structure Elucidation: Computational methods can predict the three-dimensional structure of this compound and its derivatives, which is essential for understanding their biological activity. scispace.com
Reaction Mechanism and Reactivity Prediction: Quantum mechanical calculations can be used to study reaction mechanisms, such as the macrolactonization step in its synthesis, and to predict the reactivity of different parts of the molecule. numberanalytics.com This knowledge can guide synthetic efforts and the design of semi-synthetic modifications. labinsights.nl
Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can model the interaction of this compound and its biosynthetic intermediates with the enzymes in its pathway, such as the cytochrome P450 monooxygenases MycCI and MycG. nih.govumich.edu This can provide a detailed understanding of substrate recognition and catalysis, which is crucial for enzyme engineering. nih.govumich.edu
Virtual Screening and Drug Design: Computational approaches can be used to screen virtual libraries of this compound derivatives for potential biological activity, helping to prioritize compounds for synthesis and testing. schrodinger.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
